N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide
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Overview
Description
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an isoindole ring fused with a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide typically involves the reaction of phthalic anhydride with an amine derivative. One common method includes the reaction of phthalic anhydride with glycine methyl ester in the presence of a base to form the intermediate, which is then reacted with phenylacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Shares the isoindole ring structure but lacks the phenylacetamide group.
N-phenylphthalimide: Similar structure but with different substituents.
Phthalimidoacetate: Contains the isoindole ring with an acetate group.
Uniqueness
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide is unique due to its specific combination of the isoindole ring and phenylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14N2O3 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H14N2O3/c1-12(20)18(13-7-3-2-4-8-13)11-19-16(21)14-9-5-6-10-15(14)17(19)22/h2-10H,11H2,1H3 |
InChI Key |
ASVBYLFHGDCLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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